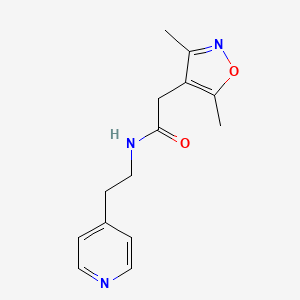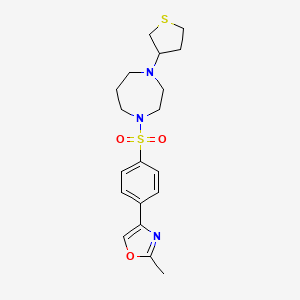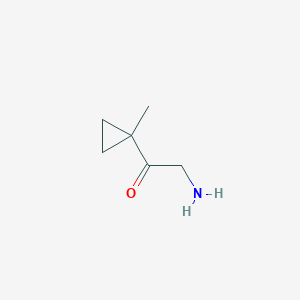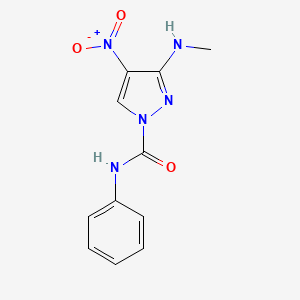
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, also known as DPIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPIA is a small molecule that has been synthesized through various methods and has been shown to possess unique biochemical and physiological effects.
Applications De Recherche Scientifique
G-Quadruplex Stabilization and Cytotoxic Activity
Pyridyl polyoxazoles, including derivatives similar to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide, have been identified as selective G-quadruplex stabilizers. Their cytotoxic activity has been evaluated, showing potential in cancer therapy due to their selective stabilization of G-quadruplex DNA and observed cytotoxicity in human tumor cell lines. This suggests their utility in evaluating both in vitro and in vivo mechanisms of biological activity associated with G-quadruplex ligands (Blankson et al., 2013).
Insecticidal Applications
Research has shown that compounds incorporating the thiadiazole moiety, related to the structure of interest, possess significant insecticidal properties against the cotton leafworm, Spodoptera littoralis. This demonstrates the potential of such compounds in agricultural pest control, contributing to the development of new, more efficient insecticides (Fadda et al., 2017).
Synthesis of Novel Derivatives
The chemical structure of this compound opens pathways for synthesizing a range of novel derivatives. Studies have demonstrated the synthesis of 2-aminomethyloxazolo[5,4-b]pyridine derivatives, showcasing the versatility of such compounds in the development of new chemicals with potential applications in various fields, including pharmaceuticals and materials science (Palamarchuk et al., 2019).
Catalysis and Hydrogenation Reactions
Derivatives of the compound have been used in asymmetric transfer hydrogenation of ketones. This illustrates the role of such compounds in catalyzing chemical reactions, potentially leading to their use in industrial processes and the synthesis of various organic compounds (Magubane et al., 2017).
Antimicrobial Activity
Similar compounds have been synthesized as antimicrobial agents. Their structure-activity relationship has been explored, indicating that these compounds could serve as bases for developing new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing a critical need in public health (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(11(2)19-17-10)9-14(18)16-8-5-12-3-6-15-7-4-12/h3-4,6-7H,5,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBPDKIXSCMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)



![3-(4-methoxyphenyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2839328.png)


![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methylbenzamide](/img/structure/B2839334.png)


![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)
